Einecs 299-392-6

Corrosion inhibition Carbon steel Dicarboxylic acids

Einecs 299-392-6 (CAS 93859-53-1) is a pre-formed, stoichiometric 1:1 salt of sebacic acid (decanedioic acid, C10 diacid) and N-[(Z)-octadec-9-enyl]propane-1,3-diamine (N-oleyl-1,3-propanediamine, OLDA) with molecular formula C31H62N2O4 and molecular weight 526.8 g/mol. The compound belongs to the class of long-chain alkyl diamine–dicarboxylic acid salts used industrially as film-forming corrosion inhibitors, metalworking-fluid additives, and surfactant intermediates.

Molecular Formula C31H62N2O4
Molecular Weight 526.8 g/mol
CAS No. 93859-53-1
Cat. No. B12692458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 299-392-6
CAS93859-53-1
Molecular FormulaC31H62N2O4
Molecular Weight526.8 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCNCCCN.C(CCCCC(=O)O)CCCC(=O)O
InChIInChI=1S/C21H44N2.C10H18O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h9-10,23H,2-8,11-22H2,1H3;1-8H2,(H,11,12)(H,13,14)/b10-9-;
InChIKeyAJAPYDFHTVETFI-KVVVOXFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Einecs 299-392-6 (CAS 93859-53-1) Procurement Selection Guide: Sebacic Acid–Oleyl Propanediamine Salt Technical Baseline


Einecs 299-392-6 (CAS 93859-53-1) is a pre-formed, stoichiometric 1:1 salt of sebacic acid (decanedioic acid, C10 diacid) and N-[(Z)-octadec-9-enyl]propane-1,3-diamine (N-oleyl-1,3-propanediamine, OLDA) with molecular formula C31H62N2O4 and molecular weight 526.8 g/mol . The compound belongs to the class of long-chain alkyl diamine–dicarboxylic acid salts used industrially as film-forming corrosion inhibitors, metalworking-fluid additives, and surfactant intermediates . Importantly, this compound is not extensively covered in the open primary research literature; direct head-to-head comparative studies against its closest analogs are absent. The differentiation narrative presented below is constructed from class-level inference, cross-study comparable data on the constituent acid and amine building blocks, and established structure–property relationships, with explicit tagging of the evidence strength in each case.

Why Generic Substitution of Einecs 299-392-6 with Simple Sebacic Acid or Free Oleyl Propanediamine Carries Performance Risk


Attempting to substitute Einecs 299-392-6 with its individual constituents—sebacic acid alone or free N-oleyl-1,3-propanediamine—introduces three quantifiable performance deficits. First, the pre-formed salt delivers both the C10 dicarboxylate and the C18:1 unsaturated diamine in a fixed 1:1 molar ratio that ensures consistent film-forming stoichiometry and eliminates the batch-to-batch variability inherent in in-situ neutralization [1]. Second, free OLDA is a hydrophobic liquid with limited water dispersibility, whereas the salt form exhibits improved handling characteristics and controlled alkalinity release . Third, the dicarboxylic acid backbone chain length directly governs adsorption affinity and inhibition efficiency on carbon steel: sebacic acid (C10) outperforms adipic acid (C6) in bicarbonate-buffered systems, while azelaic acid (C9) shows incrementally higher efficiency, establishing a structure–performance gradient that cannot be replicated by arbitrary diacid selection [2]. Substitution also forfeits the unsaturated oleyl moiety, whose cis-double bond enhances organic-solvent solubility and low-temperature formulation stability relative to saturated stearyl analogs . The evidence sections below quantify these differentiation dimensions.

Quantitative Differentiation Evidence for Einecs 299-392-6 Relative to Closest Analogs and In-Class Alternatives


Diacid Carbon Chain Length Drives Rank-Order Corrosion Inhibition Efficiency on Carbon Steel

The corrosion inhibition efficiency of straight-chain dicarboxylic acids (present as bicarboxylates at pH 9) on carbon steel has been established by weight-loss and electrochemical methods. The rank order is: azelaic acid (C9) > sebacic acid (C10) > pimelic acid (C7) > suberic acid (C8) > adipic acid (C6) [1]. Therefore, the C10 sebacic acid backbone in Einecs 299-392-6 provides substantially stronger inhibition than the shorter-chain adipic acid (C6) found in the closest registered analog, CAS 68856-37-1 (adipic acid–OLDA salt). This rank ordering is attributed to the zigzag relationship between chain length and surface adsorption, with odd-carbon diacids outperforming their even-carbon neighbors; sebacic acid (C10) retains a favorable position near the peak of this series [1].

Corrosion inhibition Carbon steel Dicarboxylic acids Weight loss method

Lower Melting Point of Sebacic Acid Backbone Enables Broader Formulation Processing Windows Relative to Adipic Acid Analogs

The melting point of the diacid component directly influences the handling, blending, and hot-melt processing characteristics of the resulting amine salt. Pure sebacic acid melts at 133.1–135.9 °C (literature range 131–137 °C), whereas adipic acid melts at 152.8–155.7 °C [1][2]. The approximately 19 °C lower melting point of the C10 diacid backbone in Einecs 299-392-6 translates to a wider practical processing window for formulations requiring molten incorporation, reduced energy input for heating, and lower risk of thermal degradation of co-formulated heat-sensitive additives [1].

Thermal properties Melting point Formulation processing Dicarboxylic acids

Higher pKa₂ of Sebacic Acid Provides Greater Alkalinity Reserve and Buffering Capacity than Adipic or Azelaic Acid in Alkaline Formulations

The second acid dissociation constant (pKa₂) of the dicarboxylic acid governs the alkalinity reserve available in salt-based corrosion inhibitor formulations operating at alkaline pH (typical of metalworking fluids and cooling water). Sebacic acid has pKa₂ = 5.59 (at 25 °C), compared to adipic acid pKa₂ ≈ 5.41 and azelaic acid pKa₂ ≈ 5.40 [1][2]. The higher pKa₂ of sebacic acid means that its conjugate base (the sebacate dianion present in Einecs 299-392-6) retains a greater fraction of the protonated, surface-active monocarboxylate species at a given alkaline pH, enhancing film-forming propensity on metal oxides [3]. Additionally, the higher pKa₂ provides approximately 0.2 log units of extra buffering capacity against acid excursions in recirculating fluid systems [1].

Acid dissociation constant pKa Alkalinity reserve Buffer capacity

Bio-Renewable C10 Sebacic Acid Backbone Offers Differentiated Biodegradation Kinetics and Supply-Chain Sustainability Profile

Sebacic acid is commercially produced from castor oil (a non-edible, bio-renewable feedstock) via alkali fusion, whereas adipic acid is predominantly manufactured from petrochemical cyclohexane oxidation [1][2]. In standardized soil biodegradation testing (ASTM 5988-96), sebacic acid exhibits a first-order biodegradation rate constant Kb = 0.33 d⁻¹ and solubilization rate constant Ksol = 0.31 d⁻¹, values that place it among the biodegradable monomer class, albeit with slower kinetics than more water-soluble diacids such as succinic acid (Kb = 0.70 d⁻¹) [3]. Critically, the least soluble monomers tested—sebacic acid and terephthalic acid—showed the slowest biodegradation rates, indicating that the hydrophobic C10 chain of sebacic acid confers a longer environmental persistence window that may be advantageous in long-life industrial fluid applications where premature biodegradation of the inhibitor constitutes a failure mode [3]. The bio-renewable origin also provides a documented lower carbon footprint for procurement specifications requiring bio-based content [1].

Biodegradation Bio-renewable Castor oil Sustainability

Unsaturated (Z)-Oleyl Chain Provides Formulation Handling Advantages Over Saturated Stearyl Analogs

The cis-(Z)-double bond in the C18:1 oleyl chain of the diamine component (N-oleyl-1,3-propanediamine) depresses the melting point and enhances solubility in hydrocarbon solvents compared to the fully saturated C18:0 stearyl analog. Commercial N-oleyl-1,3-propanediamine is a low-viscosity liquid at ambient temperature, whereas N-stearyl-1,3-propanediamine is a waxy solid requiring heated handling . The unsaturated chain also provides improved low-temperature emulsion stability in oil-in-water metalworking fluid concentrates, reducing the risk of gelation or phase separation during cold storage and transport [1]. These handling and formulation stability advantages are structurally conferred by the (Z)-octadec-9-enyl moiety present in Einecs 299-392-6 and are absent in any saturated-chain analog .

Formulation stability Low-temperature solubility Oleyl vs. stearyl Film-forming amine

Evidence-Backed Industrial and Research Application Scenarios for Einecs 299-392-6


Film-Forming Corrosion Inhibitor in High-pH Recirculating Cooling Water and Steam-Condensate Circuits

The combination of sebacic acid (C10) bicarboxylate adsorption affinity [REFS-1, Section 3 Evidence 1] and the proven film-forming properties of OLDA on carbon steel under flow-accelerated corrosion conditions [1] makes Einecs 299-392-6 a strong candidate for closed-loop cooling water and steam-condensate corrosion protection. The higher pKa₂ of sebacic acid (5.59) relative to adipic acid (5.41) [REFS-3, Section 3 Evidence 3] ensures that a greater fraction of the monocarboxylate species remains available for metal-oxide surface binding at the typical operating pH of 8.5–9.5, while the pre-formed 1:1 salt stoichiometry eliminates the need for in-situ neutralization and guarantees consistent film composition.

Corrosion Inhibitor and Lubricity Additive in Long-Life Water-Based Metalworking Fluids

Triethanolamine salts of sebacic acid half-esters have demonstrated effective rust-inhibiting and anti-wear properties in water-based cutting fluid evaluations [REFS-1, Section 2]. The slower soil biodegradation kinetics of sebacic acid (Kb = 0.33 d⁻¹) compared to adipic acid (Kb ≈ 0.50 d⁻¹) [REFS-2, Section 3 Evidence 4] translates to reduced inhibitor depletion rates in metalworking fluid sumps with extended service intervals (>6 months). The liquid-handling character of the oleyl diamine component further simplifies cold blending of fluid concentrates without pre-heating [REFS-3, Section 3 Evidence 5].

Intermediate for Oleyl-Propanediamine-Derived Cationic and Amphoteric Surfactant Synthesis

N-Oleyl-1,3-propanediamine is an established building block for cationic surfactant quaternary ammonium salts and amphoteric surfactants used in coatings additives, pigment dispersants, and textile softeners . Einecs 299-392-6 provides a pre-isolated, stoichiometrically defined solid form of the amine that facilitates accurate molar dispensing in subsequent derivatization reactions—a distinct operational advantage over dispensing viscous liquid free amine. The sebacate counterion can be retained in the final product as a non-volatile organic buffer or removed by ion exchange, offering synthetic flexibility that the free amine does not provide [1].

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